molecular formula C24H45N3O3 B1195388 Gallamine CAS No. 153-76-4

Gallamine

Cat. No.: B1195388
CAS No.: 153-76-4
M. Wt: 423.6 g/mol
InChI Key: ICLWTJIMXVISSR-UHFFFAOYSA-N
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Description

Gallamine, also known as this compound triethiodide, is a synthetic non-depolarizing neuromuscular blocking agent. It was first synthesized by Daniel Bovet in 1947 and has been used primarily as a muscle relaxant in anesthesia. This compound works by blocking the action of acetylcholine at the neuromuscular junction, leading to muscle relaxation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gallamine is synthesized through a multi-step process involving the reaction of benzene-1,2,3-triol with diethylaminoethyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with iodine to yield this compound triethiodide .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Gallamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Gallamine has a wide range of applications in scientific research:

Mechanism of Action

Gallamine exerts its effects by competitively binding to muscarinic acetylcholine receptors on the post-synaptic membrane of the motor endplate. This prevents acetylcholine from binding to its receptors, thereby inhibiting the transmission of nerve impulses to the muscles. The result is muscle relaxation. This compound also has a parasympatholytic effect on the cardiac vagus nerve, which can cause tachycardia and occasionally hypertension .

Comparison with Similar Compounds

  • Tubocurarine
  • Pancuronium
  • Vecuronium
  • Rocuronium
  • Atracurium

Properties

CAS No.

153-76-4

Molecular Formula

C24H45N3O3

Molecular Weight

423.6 g/mol

IUPAC Name

2-[2,3-bis[2-(diethylamino)ethoxy]phenoxy]-N,N-diethylethanamine

InChI

InChI=1S/C24H45N3O3/c1-7-25(8-2)16-19-28-22-14-13-15-23(29-20-17-26(9-3)10-4)24(22)30-21-18-27(11-5)12-6/h13-15H,7-12,16-21H2,1-6H3

InChI Key

ICLWTJIMXVISSR-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=C(C(=CC=C1)OCCN(CC)CC)OCCN(CC)CC

Canonical SMILES

CCN(CC)CCOC1=C(C(=CC=C1)OCCN(CC)CC)OCCN(CC)CC

153-76-4

Related CAS

65-29-2 (Parent)

Synonyms

Flaxedil
Gallamine
Gallamine Triethiodide
Gallamine Triethochloride
Gallamine Triethyl Iodide
Gallamonium Iodide
Iodide, Gallamine Triethyl
Iodide, Gallamonium
Triethiodide, Gallamine
Triethochloride, Gallamine
Triethyl Iodide, Gallamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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